molecular formula C12H12N2O2 B1427689 Methyl 1-cyclopropylbenzimidazole-5-carboxylate CAS No. 887351-09-9

Methyl 1-cyclopropylbenzimidazole-5-carboxylate

Cat. No.: B1427689
CAS No.: 887351-09-9
M. Wt: 216.24 g/mol
InChI Key: NIEVWYBJAGQALQ-UHFFFAOYSA-N
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Description

Methyl 1-cyclopropylbenzimidazole-5-carboxylate is a heterocyclic compound that features a benzimidazole core fused with a cyclopropyl group and a methyl ester functional group. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-cyclopropylbenzimidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of o-phenylenediamine with cyclopropyl carboxylic acid derivatives, followed by esterification with methanol . The reaction conditions often require the use of catalysts such as acids or bases to facilitate the cyclization and esterification processes.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated synthesis platforms can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclopropylbenzimidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-cyclopropylbenzimidazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of agrochemicals and functional materials

Mechanism of Action

The mechanism of action of methyl 1-cyclopropylbenzimidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-cyclopropylbenzimidazole-2-carboxylate
  • Methyl 1-cyclopropylbenzimidazole-4-carboxylate
  • Methyl 1-cyclopropylbenzimidazole-6-carboxylate

Uniqueness

Methyl 1-cyclopropylbenzimidazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylate group at the 5-position of the benzimidazole ring can result in distinct interactions with molecular targets compared to other isomers .

Properties

IUPAC Name

methyl 1-cyclopropylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12(15)8-2-5-11-10(6-8)13-7-14(11)9-3-4-9/h2,5-7,9H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEVWYBJAGQALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743103
Record name Methyl 1-cyclopropyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887351-09-9
Record name Methyl 1-cyclopropyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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